4-(2-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid
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Overview
Description
4-(2-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromophenyl group attached to the thiadiazole ring, along with a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated thiadiazole compound in the presence of a palladium catalyst.
Carboxylation: The carboxylic acid functional group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiadiazole ring and carboxylic acid group can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the thiadiazole ring and carboxylic acid group.
Scientific Research Applications
4-(2-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and DNA. The bromophenyl group and thiadiazole ring can participate in non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity. The carboxylic acid group can also participate in acid-base interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid: Similar structure with a chlorine atom instead of a bromine atom.
4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid: Similar structure with a fluorine atom instead of a bromine atom.
4-(2-Methylphenyl)-1,2,3-thiadiazole-5-carboxylic acid: Similar structure with a methyl group instead of a bromine atom.
Uniqueness
4-(2-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity, binding affinity, and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other substituents, making this compound distinct in its chemical and biological properties.
Properties
Molecular Formula |
C9H5BrN2O2S |
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Molecular Weight |
285.12 g/mol |
IUPAC Name |
4-(2-bromophenyl)thiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O2S/c10-6-4-2-1-3-5(6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14) |
InChI Key |
MJJXHEKGNMYWHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(SN=N2)C(=O)O)Br |
Origin of Product |
United States |
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